molecular formula C22H20N2O9S2 B8337002 2-Acetamido-5-nitroresorcinol ditosylate CAS No. 88172-86-5

2-Acetamido-5-nitroresorcinol ditosylate

Cat. No. B8337002
M. Wt: 520.5 g/mol
InChI Key: DCPWLQKZSIGHNG-UHFFFAOYSA-N
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Patent
US04407930

Procedure details

2-Acetamido-5-nitroresorcinol ditosylate (9.0 g, 0.017 mole) was added to cold sulfuric acid (25 ml, at or below 10° C.). The mixture was stirred cold an additional fifteen minutes and then at ambient temperature for 1.5 hours. The mixture was then poured into 250 ml ice water and sodium hydroxide (30 g, 0.75 mole) was slowly added. The mixture was then treated with sodium bicarbonate until it was no longer acidic, and aqueous solution was extracted twice with ethyl acetate (150 ml). The extracts were combined, dried over anhydrous magnesium sulfate, and evaporated under reduced pressure to yield a light yellow solid (2.5 g, 86.2 percent). TLC showed the product was pure.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Yield
86.2%

Identifiers

REACTION_CXSMILES
S([O:11][C:12]1[CH:28]=[C:27]([N+:29]([O-:31])=[O:30])[CH:26]=[C:14]([O:15]S(C2C=CC(C)=CC=2)(=O)=O)[C:13]=1[NH:32]C(=O)C)(C1C=CC(C)=CC=1)(=O)=O.S(=O)(=O)(O)O.[OH-].[Na+].C(=O)(O)[O-].[Na+]>>[NH2:32][C:13]1[C:14]([OH:15])=[CH:26][C:27]([N+:29]([O-:31])=[O:30])=[CH:28][C:12]=1[OH:11] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC1=C(C(OS(=O)(=O)C2=CC=C(C)C=C2)=CC(=C1)[N+](=O)[O-])NC(C)=O
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
250 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred cold an additional fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
EXTRACTION
Type
EXTRACTION
Details
aqueous solution was extracted twice with ethyl acetate (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=C(O)C=C(C=C1O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 86.2%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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